N-butyl-N'-(2,6-dimethylphenyl)oxamide

Description

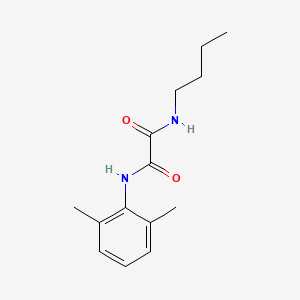

N-butyl-N'-(2,6-dimethylphenyl)oxamide is a diamide compound characterized by an oxamide (NH₂COCONH₂) backbone substituted with a butyl group on one nitrogen atom and a 2,6-dimethylphenyl group on the other. The presence of the 2,6-dimethylphenyl group is a common feature in agrochemicals, contributing to lipophilicity and bioactivity .

Properties

IUPAC Name |

N-butyl-N'-(2,6-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-4-5-9-15-13(17)14(18)16-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJWRBWSGCVOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367296 | |

| Record name | N-butyl-N'-(2,6-dimethylphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5622-93-5 | |

| Record name | N-butyl-N'-(2,6-dimethylphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(2,6-dimethylphenyl)oxamide typically involves the reaction of 2,6-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with butylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or chloroform. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-(2,6-dimethylphenyl)oxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(2,6-dimethylphenyl)oxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides with higher oxidation states.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the butyl or phenyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxamides with higher oxidation states.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted oxamides with various functional groups.

Scientific Research Applications

N-butyl-N’-(2,6-dimethylphenyl)oxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N’-(2,6-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between N-butyl-N'-(2,6-dimethylphenyl)oxamide and related compounds:

Key Differences in Bioactivity and Stability

Backbone Flexibility :

- The oxamide backbone in the target compound provides greater rigidity compared to the alanine or acetamide backbones of metalaxyl and butachlor. This may influence binding to biological targets, such as fungal RNA polymerases or acetyl-CoA carboxylases .

- Butachlor’s chloroacetamide group enhances electrophilicity, making it reactive toward nucleophilic sites in weeds, whereas the oxamide group likely prioritizes hydrogen-bonding interactions .

The 2,6-dimethylphenyl group, shared across all compounds, enhances steric shielding of the amide bond, slowing hydrolysis and extending environmental persistence .

Degradation Pathways :

- Butachlor undergoes C-dealkylation to form alachlor, which is further degraded to 2-chloro-N-(2,6-dimethylphenyl)acetamide and mineralized via catechol intermediates . In contrast, oxamide derivatives like the target compound may follow distinct hydrolysis pathways due to their diamide structure.

Biological Activity

N-butyl-N'-(2,6-dimethylphenyl)oxamide is an organic compound belonging to the oxamide class, characterized by its unique structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound possesses a butyl group and a 2,6-dimethylphenyl moiety attached to the oxamide core. This structure influences its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound is believed to modulate enzyme activities and receptor functions through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It may bind to receptors, influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's effectiveness varies based on concentration and the type of microorganism tested.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Studies have explored the anticancer potential of this compound in various cancer cell lines. Notably, it has shown cytotoxic effects that induce apoptosis in cancer cells.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound demonstrated IC50 values ranging from 10 µM to 30 µM across these cell lines, indicating significant potential for further development as an anticancer agent.

Case Studies

- Cytotoxicity in MCF-7 Cells : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 48 hours of treatment.

- In Vivo Efficacy : In animal models, administration of the compound led to reduced tumor growth in xenograft models of breast cancer, supporting its potential as a therapeutic agent.

Safety and Toxicity

Safety assessments have been conducted to evaluate the toxicity profile of this compound. Acute toxicity studies indicate a favorable safety margin at therapeutic doses; however, long-term studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.